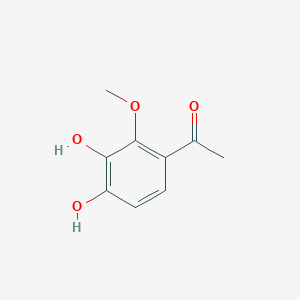![molecular formula C10H9NO3S B1626073 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID CAS No. 55503-33-8](/img/structure/B1626073.png)
7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thieno[2,3-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method includes the condensation of sulfur-containing reagents with pyridine derivatives under controlled conditions. For example, the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of microwave irradiation and polyphosphoric acid (PPA) as a catalyst can enhance the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit certain kinases or proteases, thereby modulating cellular signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar biological activities.
Pyridine Derivatives: Compounds such as oxolinic acid and other quinoline derivatives share structural similarities and biological properties
Uniqueness
7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of sulfur and nitrogen atoms within the thieno[2,3-b]pyridine framework. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Número CAS |
55503-33-8 |
|---|---|
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-2-11-5-7(10(13)14)8(12)6-3-4-15-9(6)11/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
KYAOXQDNWPEPDQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1SC=C2)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=C1SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


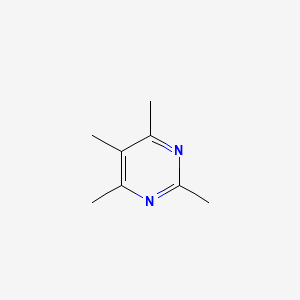
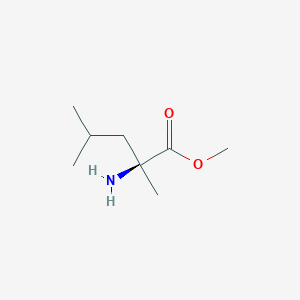
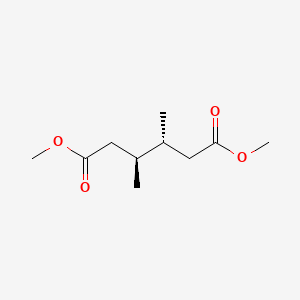
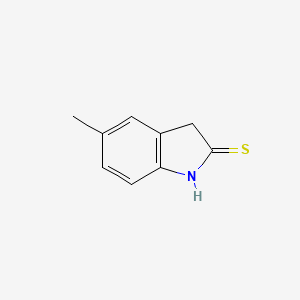
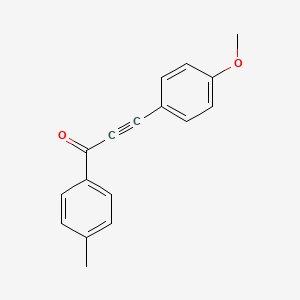
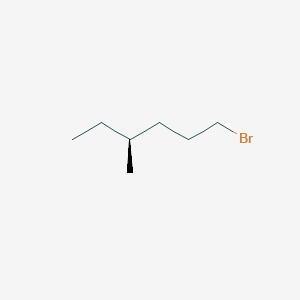

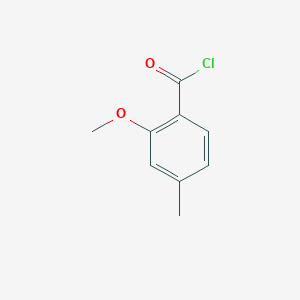
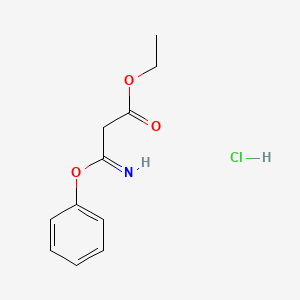
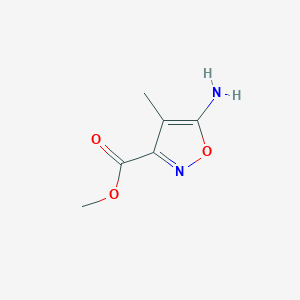
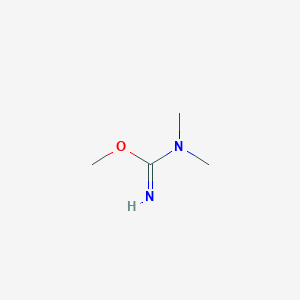
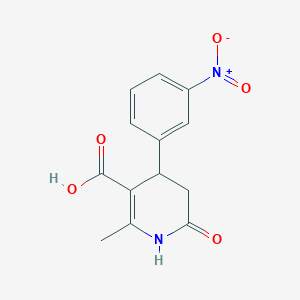
![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)
